5-(2-methylbut-3-yn-2-yl)-1H-imidazole
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Overview
Description
5-(2-Methylbut-3-yn-2-yl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylbut-3-yn-2-yl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the 2-Methylbut-3-yn-2-yl Group: The 2-methylbut-3-yn-2-yl group can be introduced via a Sonogashira coupling reaction. This reaction involves the coupling of an alkyne (2-methylbut-3-yn-2-ol) with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylbut-3-yn-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or aminated imidazole derivatives.
Scientific Research Applications
5-(2-Methylbut-3-yn-2-yl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-methylbut-3-yn-2-yl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include microbial enzymes and cellular receptors.
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-3-yn-2-ol: A precursor in the synthesis of 5-(2-methylbut-3-yn-2-yl)-1H-imidazole.
Imidazole: The parent compound, which lacks the 2-methylbut-3-yn-2-yl substituent.
Benzimidazole: A similar heterocyclic compound with a fused benzene ring.
Uniqueness
This compound is unique due to the presence of the 2-methylbut-3-yn-2-yl group, which imparts distinct chemical properties and potential applications. This substituent can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2229595-88-2 |
---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.2 |
Purity |
95 |
Origin of Product |
United States |
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